molecular formula C18H19N3O5S2 B3297311 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 895436-96-1

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B3297311
CAS RN: 895436-96-1
M. Wt: 421.5 g/mol
InChI Key: FEJJVVLKPLVTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as DB772, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DB772 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting CAIX, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide disrupts the pH balance of cancer cells, leading to their death. Additionally, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been shown to have both biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway. N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide also inhibits the expression of genes involved in cell proliferation and angiogenesis, processes that are essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. It has also been extensively studied for its anti-cancer activity, making it a well-established compound for further research. However, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has some limitations in lab experiments. It has a low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide. One area of research is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to develop new formulations of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide that can improve its solubility and increase its half-life. Additionally, further studies are needed to understand the mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide and its effects on cancer cells in vivo. Overall, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has shown great promise as a potential anti-cancer drug, and further research is needed to fully explore its potential.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been found to have potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)12-7-5-11(6-8-12)17(22)20-18-19-13-9-14(25-3)15(26-4)10-16(13)27-18/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJJVVLKPLVTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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